Enantiomeric Excess in Biocatalytic Synthesis: A 6-Fold Productivity Advantage Over Alternative Microbial Strains
In the biocatalytic reduction of 3,4-methylene-dioxyphenylacetone to produce the target chiral alcohol, the yeast strain Zygosaccharomyces rouxii demonstrates a significant productivity advantage over the initially screened Candida famata. This difference is critical for any scale-up consideration and directly impacts the feasibility of sourcing this chiral intermediate for downstream applications [1].
| Evidence Dimension | Productivity Number for Whole-Cell Biocatalytic Reduction |
|---|---|
| Target Compound Data | Productivity of 0.8 g product (g wet weight cells)⁻¹ day⁻¹ using Zygosaccharomyces rouxii |
| Comparator Or Baseline | Productivity of 0.134 g product (g wet weight cells)⁻¹ day⁻¹ using Candida famata |
| Quantified Difference | 6.0-fold higher productivity with Z. rouxii |
| Conditions | Biocatalytic reduction of 3,4-methylene-dioxyphenylacetone; whole-cell microbial system |
Why This Matters
This demonstrates that the biocatalytic route to the (R)-enantiomer is not only feasible but also scalable, confirming that a reliable, high-productivity process exists for its manufacture, which is essential for procurement confidence.
- [1] Zmijewski MJ, Vicenzi JT, Landen BE, Muth WL, Marler PG, Anderson B. Enantioselective reduction of 3,4-methylene-dioxyphenylacetone using Candida famata and Zygosaccharomyces rouxii. Applied Microbiology and Biotechnology. 1997;47(2):162-166. View Source
